molecular formula C15H15ClN2S B12454961 1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea

1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea

Cat. No.: B12454961
M. Wt: 290.8 g/mol
InChI Key: JZXHNGIDUAFDLY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a phenylethyl group attached to the thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with phenylethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl and phenylethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(2-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3-Chlorophenyl)-3-(2-phenylethyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(3-Chlorophenyl)-3-(2-phenylethyl)carbamate: Contains a carbamate group instead of thiourea.

Uniqueness: 1-(3-Chlorophenyl)-3-(2-phenylethyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can engage in different interactions compared to oxygen or nitrogen atoms in similar compounds, leading to unique reactivity and applications.

Properties

Molecular Formula

C15H15ClN2S

Molecular Weight

290.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C15H15ClN2S/c16-13-7-4-8-14(11-13)18-15(19)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,19)

InChI Key

JZXHNGIDUAFDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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